Climbazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Climbazole-d4 is a deuterated form of climbazole, a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of climbazole due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Climbazole-d4 involves the incorporation of deuterium atoms into the climbazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for climbazole. The reaction conditions typically involve the use of organic solvents such as methanol or chloroform, and the reactions are carried out under controlled temperatures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated raw materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure the consistent incorporation of deuterium atoms, which is crucial for the compound’s use in research applications.
Chemical Reactions Analysis
Types of Reactions
Climbazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced climbazole.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated oxides, while reduction can produce deuterated alcohols or amines. Substitution reactions can lead to a variety of deuterated derivatives depending on the nucleophiles used.
Scientific Research Applications
Climbazole-d4 is widely used in scientific research due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic fate of climbazole.
Biology: Employed in studies to understand the interaction of climbazole with biological systems at a molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of climbazole.
Mechanism of Action
Climbazole-d4 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Climbazole-d4 is similar to other azole antifungals such as ketoconazole, clotrimazole, and miconazole. These compounds share a common mechanism of action, targeting the lanosterol 14α-demethylase enzyme. this compound’s deuterated nature makes it unique for research purposes, providing more detailed insights into its pharmacokinetics and metabolic pathways. Similar compounds include:
- Ketoconazole
- Clotrimazole
- Miconazole
- Fluconazole
- Itraconazole
These compounds are also used in the treatment of fungal infections but may differ in their spectrum of activity, pharmacokinetics, and side effect profiles .
Properties
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGWHBOCFMBLP-UGWFXTGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675772 |
Source
|
Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185117-79-6 |
Source
|
Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.